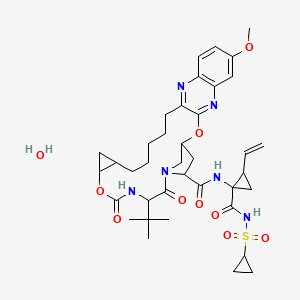

Grazoprevir

Description

Properties

IUPAC Name |

(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H50N6O9S/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47)/t21-,22-,24-,29+,30-,31-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBMNJSNZOWALQB-NCQNOWPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@]3(C[C@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H50N6O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50159234 | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

766.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350514-68-9 | |

| Record name | MK 5172 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350514-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Grazoprevir [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350514689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Grazoprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11575 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Grazoprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50159234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GRAZOPREVIR ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YE81R1X1J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Grazoprevir Against Hepatitis C Virus NS3/4A Protease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection remains a significant global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment.[1] Among these, inhibitors of the HCV nonstructural protein 3/4A (NS3/4A) serine protease are a cornerstone of therapy.[2] This technical guide provides an in-depth analysis of the mechanism of action of Grazoprevir (formerly MK-5172), a potent, second-generation NS3/4A protease inhibitor. We will explore its molecular interactions, inhibitory kinetics, and the experimental methodologies used to characterize its activity, offering a comprehensive resource for researchers in the field of virology and drug development.

The Critical Role of HCV NS3/4A Protease in the Viral Lifecycle

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature structural and nonstructural proteins essential for viral replication and assembly.[3][4][5] The NS3/4A protease is a heterodimeric complex, where the N-terminal one-third of NS3 forms the serine protease catalytic domain, and NS4A acts as an essential cofactor for its proper folding and activity.[3][6] NS3/4A is responsible for four crucial cleavages in the HCV polyprotein at the NS3/NS4A, NS4A/NS4B, NS4B/NS5A, and NS5A/NS5B junctions.[3][4] By inhibiting this enzyme, the viral replication cycle is effectively halted.

Below is a diagram illustrating the processing of the HCV polyprotein, highlighting the cleavage sites targeted by the NS3/4A protease.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Novel Hepatitis C Virus Reporter Replicon Cell Lines Enable Efficient Antiviral Screening against Genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

Crystallographic Insights into Grazoprevir's Inhibition of the HCV NS3/4A Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystallographic studies of the Grazoprevir-NS3/4A complex, a critical interaction in the treatment of Hepatitis C Virus (HCV). This compound, a potent, pan-genotype macrocyclic inhibitor, targets the NS3/4A serine protease, an enzyme essential for viral replication.[1][2] Understanding the structural basis of this inhibition is paramount for the development of next-generation antiviral therapies and for combating drug resistance.

Mechanism of Action: Inhibiting Viral Maturation

The Hepatitis C virus translates its RNA into a single polyprotein precursor.[1] The viral NS3 protein, in complex with its cofactor NS4A, forms a catalytically active serine protease.[1][3] This NS3/4A protease is responsible for four specific cleavages of the polyprotein, releasing essential nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) required for viral replication.[1][3] this compound directly inhibits this enzymatic activity, thereby preventing the maturation of the viral polyprotein and blocking viral replication.[1][4]

Below is a diagram illustrating the HCV polyprotein processing pathway and the inhibitory action of this compound.

Caption: HCV polyprotein processing by NS3/4A and its inhibition by this compound.

Quantitative Analysis of this compound's Potency

This compound exhibits potent inhibitory activity against a wide range of HCV genotypes and maintains its efficacy against several common resistance-associated substitutions.[1][2] The following tables summarize the key quantitative data from enzymatic and cellular assays.

Table 1: In Vitro Inhibitory Activity of this compound against NS3/4A Protease from Different HCV Genotypes

| HCV Genotype | IC50 (nM) |

| 1a | 0.007 |

| 1b | 0.004 |

| 2a | 0.030 |

| 2b | 0.82 |

| 3a | 0.350 |

| 4a | 0.062 |

| 5a | Subnanomolar |

| 6b | Subnanomolar |

Data compiled from multiple sources. IC50 values represent the concentration of this compound required to inhibit 50% of the NS3/4A protease activity in enzymatic assays.[1][5][6]

Table 2: Antiviral Activity of this compound in HCV Replicon Assays

| HCV Genotype/Variant | EC50 (nM) |

| Genotype 1a | 0.4 |

| Genotype 1b | 0.2 |

| Genotype 2a | 0.3 |

| Genotype 3a | 1.3 |

| Genotype 4a (ED43) | 0.7 |

| Genotype 4 (clinical isolates) | 0.2 (median) |

EC50 values represent the concentration of this compound required to inhibit 50% of HCV RNA replication in cell-based replicon assays.[7][8]

Table 3: Impact of NS3 Resistance-Associated Substitutions on this compound Potency (Genotype 1a)

| NS3 Substitution | Fold Change in EC50 |

| V36M | <1 |

| T54S | <1 |

| V55I | <1 |

| Y56H | >5 |

| Q80K | <1 |

| S122R | <1 |

| R155K | <5 |

| A156T | >100 |

| D168A | 137 |

| D168V | 47 |

Fold change is relative to the wild-type genotype 1a replicon.[1][8]

Structural Basis of Inhibition: Crystallographic Data

The crystal structure of the this compound-NS3/4A complex reveals the molecular interactions that underpin its potent inhibitory activity. The Protein Data Bank (PDB) contains several key structures that have elucidated these interactions.

Table 4: Key PDB Entries for this compound-NS3/4A Complex

| PDB ID | Description | Resolution (Å) |

| 3SUD | This compound in complex with wild-type HCV GT1a NS3/4A protease | 2.50 |

| 3SUE | This compound in complex with R155K mutant HCV GT1a NS3/4A protease | 2.40 |

| 3SUF | This compound in complex with D168A mutant HCV GT1a NS3/4A protease | 2.30 |

| 6P6Q | This compound in complex with a GT1a-3a chimeric NS3/4A protease | 1.85 |

These structures provide atomic-level detail of the binding mode of this compound.[5][9]

The methoxyquinoxaline moiety of this compound establishes hydrophobic contact with the phenyl ring of Tyr-56.[1] Furthermore, a critical salt-bridge network between Arg-123, Asp-168, and Arg-155 in the NS3 protease is crucial for ligand binding.[1] Molecular dynamics simulations have shown that Asp-168 plays a significant role in anchoring Arg-155 for optimal inhibitor binding.[1][2]

Experimental Protocols

The following sections outline the methodologies employed in the crystallographic and enzymatic studies of the this compound-NS3/4A complex.

Protein Expression and Purification

The NS3/4A protease from various HCV genotypes and with specific amino acid substitutions is typically expressed in Escherichia coli.[1] Standard molecular biology techniques are used to engineer the desired constructs.[1] The expressed protein is then purified using affinity chromatography, such as with TALON metal affinity resin, followed by analysis of the collected fractions by denaturing PAGE.[1]

Enzyme Kinetics Assay

The catalytic activity of the purified NS3/4A protease and the inhibitory potency of this compound are determined through enzyme kinetics assays.[1] A common method involves monitoring the cleavage of a modified peptide substrate using time-resolved fluorescence.[1][5] The assay is typically performed in a buffer containing 50 mM HEPES at a pH of 7.5.[1]

The workflow for determining the inhibitory constant (Ki) of this compound is depicted below.

Caption: Workflow for determining the inhibitory potency of this compound.

X-ray Crystallography

To determine the three-dimensional structure of the this compound-NS3/4A complex, X-ray crystallography is employed. This involves co-crystallizing the purified NS3/4A protease with this compound. The resulting crystals are then exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded. This diffraction data is subsequently used to calculate the electron density map and build an atomic model of the complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules.[1] In the context of the this compound-NS3/4A complex, MD simulations, often initiated from the crystal structure coordinates (e.g., PDB code 3SUD), are used to investigate the dynamic interactions between the inhibitor and the protease, particularly the stability of key interactions like salt bridges over time.[1]

Conclusion

Crystallographic studies of the this compound-NS3/4A complex have provided invaluable insights into the molecular basis of its potent and pan-genotypic antiviral activity. This structural information, combined with quantitative biochemical and cellular data, has not only elucidated the mechanism of action of this compound but also provides a rational basis for the design of new antiviral agents with improved efficacy and resistance profiles. The detailed experimental protocols described herein serve as a guide for researchers in the field of antiviral drug discovery.

References

- 1. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Molecular and structural mechanism of pan-genotypic HCV NS3/4A protease inhibition by glecaprevir - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Grazoprevir: A Technical Guide

An In-depth Overview for Researchers and Drug Development Professionals

Abstract

Grazoprevir (MK-5172) is a second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication. Developed by Merck, it represents a significant advancement over first-generation linear inhibitors, offering pan-genotypic activity, a high barrier to resistance, and a favorable safety profile. This technical guide provides a comprehensive overview of the discovery and development of this compound, from initial target validation to its approval as a key component of the combination therapy Zepatier®. It details the medicinal chemistry strategies, preclinical pharmacology, pharmacokinetic profile, and extensive clinical evaluation. Key experimental methodologies are described, and quantitative data are presented in structured tables to facilitate analysis.

Introduction: The Need for Advanced HCV Therapies

Chronic infection with the hepatitis C virus is a global health issue, leading to progressive liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV lifecycle is critically dependent on the NS3/4A serine protease, which cleaves the viral polyprotein into mature nonstructural proteins essential for forming the viral replication complex.[2][3][4] This dependency established the NS3/4A protease as a prime target for direct-acting antiviral (DAA) agents.[1]

First-generation NS3/4A inhibitors, such as boceprevir and telaprevir, validated this therapeutic approach but were limited by narrow genotypic coverage, the rapid emergence of resistance, and significant side effects.[2][3] This created a clear medical need for next-generation inhibitors with improved potency across multiple genotypes, a higher barrier to resistance, and a better tolerability profile.[1][5] The development of this compound was a direct response to this need, employing a structure-based drug design strategy to create a potent, macrocyclic inhibitor.[5][6]

Discovery and Lead Optimization

The path to this compound's invention was driven by key medicinal chemistry decisions and a synthesis-inspired design strategy.[5][6] Molecular modeling was instrumental in the initial design of a novel P2 to P4 macrocyclic constraint, a departure from the linear scaffolds of earlier inhibitors.[5][6]

From Lead Compound to Clinical Candidate

The lead optimization process focused on enhancing broad-spectrum genotype and mutant enzyme potency, improving cellular activity, and optimizing liver exposure in preclinical species.[5][6] The ring-closing metathesis (RCM) reaction was a key synthetic tool, allowing for the rapid synthesis of diverse analogs to explore the structure-activity relationship (SAR).[5][6]

Early efforts identified that the P2 region of the molecule was a critical area for optimization.[5] Exploration of novel chemical space in this region led to the discovery of unique tricyclic P2 groups that showed improved potency, particularly against the challenging genotype 3.[5] Further simplification of the tricyclic system to a quinoline and lengthening the linker resulted in significant improvements in potency, pharmacokinetics, and physical properties, ultimately leading to the identification of this compound (MK-5172).[5]

Structure-Activity Relationship (SAR)

The potency of this compound is derived, in part, from critical lipophilic interactions at the P2 position and contributions from the P2-P4 macrocyclic constraint.[3][7] The macrocycle pre-organizes the molecule into a bioactive conformation for binding to the NS3/4A active site. This unique binding mode, particularly of the quinoxaline P2 moiety with the catalytic triad, is a key reason for its improved potency and resilience against common resistance mutations like R155K.[8] Saturation of an olefin linker within the macrocycle was found to dramatically increase rat liver exposure by over 40-fold, a critical parameter for a drug targeting a liver-resident virus.[5]

Mechanism of Action

This compound is a potent, reversible inhibitor of the HCV NS3/4A protease.[1][9] The NS3 protein has two domains: a serine protease and an RNA helicase.[10] The NS4A protein acts as a cofactor, stabilizing the NS3 protease domain and anchoring it to intracellular membranes.[10] This complex is responsible for cleaving the HCV polyprotein at four specific sites to release the functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[3][11][12] By blocking the active site of the NS3/4A protease, this compound prevents this polyprotein processing, thereby halting the formation of the viral replication machinery and inhibiting viral propagation.[4][9]

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Preclinical Development

In Vitro Antiviral Activity & Resistance Profile

This compound demonstrates potent activity against a broad range of HCV genotypes in enzymatic and cell-based replicon assays.[7][13] Its inhibitory concentrations (IC50) are in the picomolar to subnanomolar range for most genotypes, although it is less active against genotype 3.[7] In cell-based replicon assays, it shows subnanomolar to low-nanomolar 50% effective concentrations (EC50).[13][14]

A key advantage of this compound is its activity against many of the common resistance-associated substitutions (RASs) that conferred resistance to first-generation protease inhibitors, such as those at positions R155 and D168.[13][15] While it retains potent activity against R155K and D168Y mutations, it is less effective against the A156T mutation.[13][14] However, the A156T mutant often shows reduced replication fitness.[13]

Table 1: In Vitro Activity of this compound (Enzyme Inhibition)

| HCV Genotype | NS3/4A Protease IC50 (nM) |

|---|---|

| 1a | 0.007[12] |

| 1b | 0.004[12] |

| 2a | 0.110[7] |

| 2b | 0.040[7] |

| 3a | 0.350[7] |

| 4a | 0.062[12] |

| 5a | 0.200[7] |

| 6a | 0.120[7] |

Table 2: In Vitro Activity of this compound (Replicon Assays)

| HCV Genotype/Mutant | EC50 (nM) |

|---|---|

| Genotype 1a | 2.0[14] |

| Genotype 1b | 0.5[14] |

| Genotype 2a | 8.0[14] |

| Genotype 1b R155K | 0.3[14] |

| Genotype 1b D168Y | 4.0[14] |

| Genotype 1b A156T | 131[14] |

Preclinical Pharmacokinetics and Toxicology

This compound exhibits favorable pharmacokinetic properties in multiple preclinical species, including rats, dogs, and chimpanzees.[10][13] It demonstrates good plasma and excellent liver exposure, which is advantageous for targeting a hepatotropic virus.[10][13] In rats, a single 5 mg/kg oral dose resulted in high liver concentrations (23 µM at 4 hours) that were sustained at 24 hours, suggesting its suitability for once-daily dosing.[10]

In vivo efficacy was demonstrated in chimpanzees chronically infected with HCV genotype 1a or 1b. Administration of this compound at 1 mg/kg twice daily for seven days resulted in a rapid 4 to 5 log reduction in viral load.[13][14]

Toxicology studies showed that this compound has a low toxicity profile. The primary nonclinical findings were related to increased liver weights at high doses in mice, a common observation for drugs metabolized in the liver.

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species and Humans

| Parameter | Rat (5 mg/kg oral) | Dog | Chimpanzee | Human (HCV-infected) |

|---|---|---|---|---|

| Tmax (hours) | - | - | - | 0.5 - 3.0[12] |

| Plasma Half-life (hours) | 1.4[10] | - | - | 31[9][12] |

| Plasma Clearance (mL/min/kg) | 28[10] | - | - | - |

| Plasma Protein Binding | - | - | - | 98.8%[9][12] |

| Primary Metabolism | - | - | - | CYP3A4[9][12] |

| Primary Excretion Route | - | - | - | Feces (>90%)[9][12] |

Clinical Development

This compound was evaluated in a comprehensive Phase II and III clinical trial program, primarily as a fixed-dose combination with the NS5A inhibitor elbasvir (marketed as Zepatier). This program assessed its efficacy and safety across a wide range of patient populations.

Caption: High-level overview of the clinical trial workflow for this compound.

Efficacy

The clinical program consistently demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), which is considered a virologic cure.

Table 4: Selected Phase III Clinical Trial Efficacy Results for this compound/Elbasvir

| Trial Name | Patient Population | Genotype(s) | Treatment Duration | SVR12 Rate |

|---|---|---|---|---|

| C-EDGE Treatment-Naïve | Treatment-naïve, with/without cirrhosis | 1, 4, 6 | 12 weeks | 95%[16] |

| C-EDGE CO-INFECTION | HIV/HCV co-infected, treatment-naïve | 1, 4, 6 | 12 weeks | 96%[17] |

| C-SURFER | Chronic kidney disease (Stage 4-5), treatment-naïve/exp | 1 | 12 weeks | 99%[10] |

Safety and Tolerability

Across the clinical trial program, the combination of this compound and elbasvir was well-tolerated. The most common adverse events reported were fatigue, headache, and nausea.[17] Importantly, the regimen was shown to be safe in special populations often excluded from trials, including patients with severe renal impairment, those with compensated cirrhosis, and individuals co-infected with HIV.[10][17]

Synthesis

An efficient, large-scale synthesis of this compound was developed, starting from four readily available building blocks.[2] The manufacturing process achieves a 51% overall yield and produces the final active pharmaceutical ingredient with greater than 99.9% purity.[2] Key steps in the synthesis include the asymmetric creation of a functionalized trans-cyclopropoxy building block and a carefully optimized sequence of bond connections to assemble the complex macrocyclic structure.[3][4]

Caption: Simplified convergent synthesis strategy for this compound.

Experimental Protocols

HCV NS3/4A Enzymatic Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of recombinant NS3/4A enzyme.

-

Principle: A fluorogenic substrate containing a specific NS3/4A cleavage site is incubated with the recombinant enzyme. Cleavage of the substrate releases a fluorescent molecule (e.g., 7-amino-4-methylcoumarin, AMC), and the increase in fluorescence is measured over time.

-

Protocol Outline:

-

Recombinant HCV NS3/4A protease (e.g., genotype 1b) is diluted in an assay buffer (e.g., 50 mM HEPES, pH 7.4, 15 mM NaCl, 0.01% Triton X-100, 10 mM DTT).[18]

-

Serial dilutions of the test compound (this compound) in DMSO are added to the wells of a 384-well microplate.[18]

-

The enzyme solution is added to the wells and pre-incubated with the compound.

-

The reaction is initiated by adding the fluorogenic substrate (e.g., Ac-Glu-Glu-Val-Val-Ala-Cys-AMC).[18]

-

Fluorescence is monitored kinetically using a plate reader (e.g., excitation at 380 nm, emission at 460 nm).

-

The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

-

HCV Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells.

-

Principle: Huh-7 cells are engineered to harbor a subgenomic or full-length HCV RNA (a replicon) that autonomously replicates. The replicon often contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance gene). Inhibition of replication is measured by a decrease in reporter activity or RNA levels.

-

Protocol Outline (Stable Replicon Line):

-

Stable Huh-7 replicon cells are seeded into 96- or 384-well plates.

-

After cell attachment, the culture medium is replaced with medium containing serial dilutions of the test compound.

-

Cells are incubated for a set period (e.g., 72 hours) to allow for replication and compound activity.

-

The level of HCV replication is quantified. This can be done by:

-

Luciferase Assay: If a luciferase reporter is present, cells are lysed, and luciferase activity is measured using a luminometer.

-

qRT-PCR: Total RNA is extracted from the cells, and HCV RNA levels are quantified using quantitative reverse transcription PCR.[14]

-

-

Cell viability is assessed in parallel (e.g., using a CellTiter-Glo assay) to determine if the compound is cytotoxic.

-

EC50 values are calculated by plotting the percent reduction in replication against compound concentration.

-

Conclusion

The discovery and development of this compound exemplify a successful modern drug discovery campaign. Through a combination of molecular modeling, innovative synthetic chemistry, and a comprehensive preclinical and clinical evaluation program, Merck developed a highly potent and selective NS3/4A protease inhibitor. This compound's pan-genotypic activity, high barrier to resistance, and favorable safety profile have made it a cornerstone of combination therapy for chronic HCV, offering a cure to a broad range of patients, including those with comorbidities who were previously considered difficult to treat. This work has significantly contributed to the transformative landscape of HCV therapy, moving from interferon-based treatments to highly effective and well-tolerated all-oral regimens.

References

- 1. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of this compound, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. Discovery of MK-5172, a Macrocyclic Hepatitis C Virus NS3/4a Protease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. immune-system-research.com [immune-system-research.com]

- 11. Collection - Synthesis of this compound, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - Organic Letters - Figshare [acs.figshare.com]

- 12. go.drugbank.com [go.drugbank.com]

- 13. MK-5172, a Selective Inhibitor of Hepatitis C Virus NS3/4a Protease with Broad Activity across Genotypes and Resistant Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacodynamics and pharmacokinetics of elbasvir and this compound in the treatment of hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. Efficacy and safety of this compound (MK-5172) and elbasvir (MK-8742) in patients with hepatitis C virus and HIV co-infection (C-EDGE CO-INFECTION): a non-randomised, open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Preclinical Pharmacokinetic Profile of Grazoprevir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic properties of Grazoprevir, a potent second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound in key preclinical models, offering valuable insights for researchers and professionals involved in drug development.

Pharmacokinetic Parameters in Preclinical Species

Initial pharmacokinetic evaluations of this compound were conducted in several preclinical animal models, including rats, dogs, and simian models, to understand its behavior in vivo before human trials.[1] These studies are crucial for predicting human pharmacokinetics and establishing a safe starting dose for clinical studies.

Oral and Intravenous Pharmacokinetic Data

The oral bioavailability of this compound has been estimated to be 13% in rats and 12% in dogs.[2] The tables below summarize the available quantitative pharmacokinetic parameters of this compound in various preclinical species following oral and intravenous administration.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | T½ (hr) | Bioavailability (%) |

| Rat | 5 | Data not available | Data not available | Data not available | Data not available | 13[2] |

| Dog | 1 | Data not available | Data not available | Data not available | Data not available | 12[2] |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models

| Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·hr/mL) | T½ (hr) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) |

| Rat | 2 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dog | 0.5 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Monkey | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

Detailed and validated experimental protocols are fundamental for the reliable assessment of pharmacokinetic properties. The following sections outline the methodologies employed in the preclinical evaluation of this compound.

Animal Models and Husbandry

Preclinical studies for this compound utilized standard laboratory animal models. While specific strain details are not consistently reported in all literature, typical models include Sprague-Dawley or Wistar rats and Beagle dogs. Animals are generally housed in controlled environments with regulated light-dark cycles, temperature, and humidity, and provided with standard chow and water ad libitum.

Drug Administration

For pharmacokinetic assessment, this compound was administered via both oral and intravenous routes.

-

Oral Administration: In rats, a common method for oral administration is gavage, where a specified volume of the drug formulation is delivered directly into the stomach using a feeding needle.[3] For the this compound studies, an oral dose of 5 mg/kg was used in rats and 1 mg/kg in dogs.[1]

-

Intravenous Administration: Intravenous administration is typically performed as a bolus injection into a prominent vein, such as the tail vein in rats or the cephalic vein in dogs. For this compound, intravenous bolus doses of 2 mg/kg in rats and 0.5 mg/kg in dogs were utilized.[1]

Blood Sampling

Following drug administration, serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of the drug. The sampling schedule is designed to capture the absorption, distribution, and elimination phases accurately. Blood is typically collected into tubes containing an anticoagulant (e.g., EDTA) and then centrifuged to separate the plasma, which is then stored frozen until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound in plasma samples is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the accurate measurement of drug concentrations.

Sample Preparation: A liquid-liquid extraction method is commonly used to isolate this compound from the plasma matrix.

Chromatographic Conditions:

-

Column: A C18 or similar reversed-phase column is typically used for separation.

-

Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium formate) is often employed.

-

Flow Rate: A constant flow rate is maintained to ensure reproducible retention times.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is a common choice for the analysis of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

The method is validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Metabolism and Transport

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. This compound undergoes partial metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme system.[4]

This compound is also a substrate of the organic anion transporting polypeptide 1B (OATP1B) transporters, which are involved in its hepatic uptake.[4] The involvement of these proteins in the disposition of this compound highlights the potential for interactions with other drugs that are substrates, inhibitors, or inducers of CYP3A or OATP1B.

Visualizations

Experimental Workflow for a Preclinical Pharmacokinetic Study

Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.

Metabolic Pathway of this compound

Caption: Key pathways in the metabolism and excretion of this compound.

References

Early-Stage Research on Grazoprevir Off-Target Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Grazoprevir is a highly potent and selective second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, a critical enzyme for viral replication.[1][2] As a cornerstone of modern HCV therapy, its preclinical development included a thorough evaluation of potential off-target activities to ensure a favorable safety profile. This technical guide provides an in-depth overview of the core principles and methodologies applied in the early-stage research of this compound's off-target effects. While specific proprietary data from comprehensive screening panels is not publicly available, this document synthesizes information from regulatory assessments and the broader context of preclinical safety pharmacology to offer insights into the rigorous evaluation process for such antiviral agents. The Australian Public Assessment Report (AusPAR) for the combination of this compound and Elbasvir concluded that off-target effects are not predicted during clinical use, underscoring the high selectivity of this compound.[3]

Introduction to Off-Target Effect Assessment

The primary goal of preclinical safety pharmacology is to identify any undesirable interactions of a drug candidate with biological targets other than the intended one. These off-target interactions can lead to adverse drug reactions (ADRs). For a highly targeted agent like this compound, early-stage assessment of off-target effects is crucial to de-risk its development and predict its clinical safety. This involves a multi-pronged approach combining in vitro screening, cellular assays, and in vivo toxicology studies.

In Vitro Off-Target Screening

A standard practice in drug development is to screen new chemical entities against a broad panel of known biological targets to identify potential off-target liabilities. While the specific results for this compound are not published, the Australian Public Assessment Report for the combination of this compound and Elbasvir states that in vitro assays showed no antiviral activity against HIV or HBV at concentrations significantly exceeding clinical free Cmax.[3] This suggests a high degree of selectivity.

A typical in vitro safety pharmacology panel, such as a CEREP panel, would assess the activity of this compound against a wide range of human proteins. The experimental protocol for such a screening is generally as follows:

General Experimental Protocol for In Vitro Off-Target Panel Screening

-

Objective: To determine the inhibitory or agonistic activity of this compound against a broad panel of human receptors, ion channels, transporters, and enzymes.

-

Methodology:

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to test a range of concentrations.

-

Assay Plates: Multi-well plates are prepared with the specific target protein (e.g., a G protein-coupled receptor, a kinase, an ion channel) and any necessary co-factors or substrates.

-

Incubation: A fixed concentration of a radiolabeled ligand or a fluorescent substrate is added to the wells, followed by the addition of this compound at various concentrations. Control wells with vehicle (e.g., DMSO) and a known reference compound are also included. The plates are incubated for a specific period at a controlled temperature to allow for binding or enzymatic reaction to reach equilibrium.

-

Detection: The amount of bound radioligand or the product of the enzymatic reaction is quantified. For radioligand binding assays, this is often done using scintillation counting. For enzyme assays, fluorescence or luminescence is typically measured.

-

Data Analysis: The percentage of inhibition or stimulation is calculated for each concentration of this compound relative to the control wells. For active compounds, an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) is determined by fitting the concentration-response data to a sigmoid curve.

-

The following diagram illustrates a generalized workflow for in vitro off-target screening:

Potential Off-Target Signaling Pathways

While specific off-target interactions for this compound have not been identified in the public domain, it is standard practice to investigate potential effects on key cellular signaling pathways. These investigations are crucial for understanding any unforeseen pharmacological effects.

G Protein-Coupled Receptor (GPCR) Signaling

GPCRs are a large family of cell surface receptors involved in a vast array of physiological processes. Off-target interactions with GPCRs can lead to a wide range of side effects.

The diagram below illustrates a simplified, generic GPCR signaling cascade that would be monitored for unintended activation or inhibition.

Nuclear Receptor Signaling

Nuclear receptors are a class of transcription factors that are activated by ligands such as steroid hormones, thyroid hormones, and certain lipids. They play critical roles in metabolism, development, and reproduction. Unintended activation or inhibition of nuclear receptors can have significant toxicological consequences.

A generalized workflow for assessing nuclear receptor activation is depicted below.

Quantitative Data on this compound Selectivity

While a comprehensive table of off-target IC50 values is not publicly available, the high potency of this compound against its intended target, the HCV NS3/4A protease, in contrast to the lack of reported significant off-target activities, underscores its selectivity. The table below summarizes the on-target potency of this compound against various HCV genotypes.

| HCV Genotype | Target | IC50 (pM) | Reference |

| 1a | NS3/4A Protease | 7 | [1] |

| 1b | NS3/4A Protease | 4 | [1] |

| 4 | NS3/4A Protease | 62 | [1] |

Table 1: On-Target Potency of this compound

The picomolar potency against the viral target, combined with the absence of clinically relevant off-target effects as suggested by regulatory evaluations, indicates a wide therapeutic window.

In Vivo Preclinical Safety Assessment

In vivo toxicology studies in animal models are a critical component of preclinical safety assessment. These studies are designed to identify potential target organs for toxicity and to determine a safe starting dose for human clinical trials.

General Protocol for Repeat-Dose Toxicology Studies

-

Objective: To evaluate the potential toxicity of this compound following repeated administration in two animal species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.

-

Methodology:

-

Dose Selection: A range of doses is selected based on data from acute toxicity and dose-range-finding studies. These typically include a low dose, a mid-dose, and a high dose, along with a control group receiving the vehicle.

-

Animal Dosing: The selected animal species are dosed with this compound or vehicle daily for the specified duration (e.g., 28 days, 90 days).

-

Clinical Observations: Animals are monitored daily for any clinical signs of toxicity, including changes in behavior, appearance, and body weight. Food and water consumption are also measured.

-

Clinical Pathology: Blood and urine samples are collected at specified intervals to assess hematology, clinical chemistry, and urinalysis parameters.

-

Toxicokinetics: Blood samples are collected to determine the plasma concentration of this compound and its metabolites over time, which helps to establish the relationship between drug exposure and toxicity.

-

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for microscopic examination (histopathology) to identify any treatment-related changes.

-

The following diagram illustrates the logical flow of a preclinical safety assessment program.

Conclusion

The early-stage research into the off-target effects of this compound, as inferred from regulatory documents and standard preclinical safety pharmacology practices, points to a highly selective compound with a low propensity for unintended molecular interactions at clinically relevant concentrations.[3] While detailed proprietary screening data is not publicly available, the established on-target potency, coupled with a clean safety profile in non-clinical and clinical studies, provides strong evidence for its high therapeutic index. The rigorous application of in vitro and in vivo safety assessments, as outlined in this guide, is fundamental to the development of safe and effective antiviral therapies like this compound.

References

Grazoprevir's role in direct-acting antiviral (DAA) therapy

An In-depth Technical Guide to Grazoprevir's Role in Direct-Acting Antiviral (DAA) Therapy

Introduction

This compound is a second-generation, orally active, direct-acting antiviral (DAA) agent that has become a critical component in the treatment of chronic hepatitis C virus (HCV) infection.[1][2] Developed by Merck, it is a potent and selective inhibitor of the HCV nonstructural protein 3/4A (NS3/4A) protease.[2][3] this compound is a key component of the fixed-dose combination therapy Zepatier®, where it is co-formulated with elbasvir, an NS5A inhibitor.[1][4] This combination therapy is indicated for the treatment of chronic HCV genotypes 1 and 4 in adult and pediatric patients 12 years of age and older or weighing at least 30 kg.[5]

This compound demonstrates a high barrier to resistance and is effective against a range of HCV genotype variants, including some that are resistant to first-generation protease inhibitors.[1][3] Its development marked a significant advancement in HCV treatment, offering a highly effective and well-tolerated regimen for a broad patient population, including those with challenging comorbidities such as chronic kidney disease and cirrhosis.[6][7]

Mechanism of Action

The hepatitis C virus is a single-stranded RNA virus that replicates in liver cells.[8][9] Upon entering a host cell, the viral RNA is translated into a large polyprotein, which must be cleaved by viral and host proteases into individual structural and nonstructural (NS) proteins essential for viral replication and assembly.[2][9]

The NS3/4A protease, a serine protease, is a viral enzyme crucial for this cleavage process, making it a prime target for antiviral therapy.[2][8] this compound is a potent inhibitor of the NS3/4A protease.[8] By binding to the active site of the NS3/4A protease, this compound blocks the cleavage of the viral polyprotein, thereby preventing the formation of functional viral proteins necessary for replication.[8][9] This disruption of the viral life cycle leads to a rapid decline in HCV RNA levels in the blood.[10]

Chemical and Pharmacokinetic Properties

This compound is a macrocyclic compound with the chemical formula C38H50N6O9S.[11]

| Property | Value |

| Molecular Formula | C38H50N6O9S |

| Molar Mass | 766.91 g·mol−1 |

| Protein Binding | 98.8% |

| Metabolism | Primarily by CYP3A4 |

| Elimination Half-life | 31 hours |

| Excretion | >90% via feces, <1% via urine |

| Sources:[1][5][11] |

Clinical Efficacy

This compound, in combination with elbasvir, has demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after completion of therapy (SVR12), across various patient populations.

| Clinical Trial | HCV Genotype | Patient Population | Treatment Regimen | SVR12 Rate |

| C-SURFER | 1 | Treatment-naïve and treatment-experienced with advanced chronic kidney disease | This compound/Elbasvir for 12 weeks | 99% (115/116) |

| C-EDGE COINFECTION | 1a or 1b | Treatment-naïve, HIV co-infected | This compound/Elbasvir for 12 weeks | 96% (210/218) |

| C-EDGE TN | 1, 4, or 6 | Treatment-naïve | This compound/Elbasvir for 12 weeks | 95% (395/416) |

| C-EDGE TE | 1, 4, or 6 | Treatment-experienced (peginterferon/ribavirin) | This compound/Elbasvir for 12 weeks | 94% (204/217) |

| C-WORTHY | 1 | Treatment-naïve with cirrhosis or prior null response | This compound/Elbasvir +/- Ribavirin for 12 or 18 weeks | 90-100% |

| Sources:[7][12][13] |

Resistance Profile

While this compound has a high barrier to resistance, certain amino acid substitutions in the NS3 protease, known as resistance-associated variants (RAVs), can reduce its efficacy.[10] Common RAVs that can confer resistance to this compound include substitutions at positions Y56, A156, and D168.[10][14] However, this compound maintains potent activity against many RAVs that affect first-generation protease inhibitors, such as the Q80K polymorphism.[10][15]

| NS3 Variant | Genotype | Fold Change in EC50 vs. Wild Type |

| Q80K | 1a | 1.1 |

| Y56H | 1a | 11 |

| A156T | 1a | >1000 |

| D168A | 1a | 12 |

| D168V | 1a | 140 |

| R155K | 1b | 2.5 |

| A156V | 1b | 12 |

| D168A | 1b | 2.0 |

| Source:[10][15] |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This in vitro assay is used to determine the inhibitory activity of a compound against the HCV NS3/4A protease.

-

Reagents and Materials: Recombinant HCV NS3/4A protease (wild-type or mutant), a fluorogenic substrate, assay buffer (e.g., 50 mM HEPES, pH 7.4, 10 mM DTT, 0.01% Triton X-100), test compound (this compound), and a microplate reader.

-

Procedure: a. The test compound is serially diluted in DMSO and added to the wells of a 384-well microplate. b. The recombinant NS3/4A protease is added to each well and incubated with the compound for a predetermined time (e.g., 15 minutes) at room temperature. c. The reaction is initiated by adding the fluorogenic substrate. d. The fluorescence intensity is measured over time using a microplate reader.

-

Data Analysis: The rate of substrate cleavage is determined from the linear portion of the fluorescence curve. The percent inhibition is calculated relative to a DMSO control. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined by fitting the data to a dose-response curve.[16]

Cell-Based HCV Replicon Assay

This assay measures the antiviral activity of a compound in a cellular context.

-

Cell Line: A human hepatoma cell line (e.g., Huh-7) that stably expresses an HCV replicon. The replicon is a self-replicating subgenomic HCV RNA that often contains a reporter gene (e.g., luciferase).

-

Procedure: a. Replicon-containing cells are seeded in 96-well plates. b. The cells are treated with serial dilutions of the test compound (this compound). c. After a specified incubation period (e.g., 72 hours), the level of HCV RNA replication is quantified. This can be done by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The EC50 value (the concentration of the compound that reduces HCV RNA replication by 50%) is calculated from the dose-response curve. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compound.[3]

Conclusion

This compound is a highly potent and selective second-generation NS3/4A protease inhibitor that plays a pivotal role in modern DAA therapy for chronic hepatitis C. Its efficacy across multiple genotypes, high barrier to resistance, and favorable safety profile have made it a cornerstone of treatment, particularly in combination with elbasvir. The robust clinical data supporting its use, even in difficult-to-treat patient populations, underscores its importance in the ongoing efforts to eradicate HCV. The detailed understanding of its mechanism of action and resistance profile continues to inform the development of future generations of DAAs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. immune-system-research.com [immune-system-research.com]

- 3. The Combination of this compound, a Hepatitis C Virus (HCV) NS3/4A Protease Inhibitor, and Elbasvir, an HCV NS5A Inhibitor, Demonstrates a High Genetic Barrier to Resistance in HCV Genotype 1a Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elbasvir/Grazoprevir: A Review of the Latest Agent in the Fight against Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Safety and tolerability of elbasvir/grazoprevir in chronic hepatitis C virus therapy: Integrated analysis from clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. merck.com [merck.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. What is the mechanism of this compound Hydrate? [synapse.patsnap.com]

- 10. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Safety and efficacy of elbasvir/grazoprevir for the treatment of chronic hepatitis C: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elbasvir-Grazoprevir Zepatier - Treatment - Hepatitis C Online [hepatitisc.uw.edu]

- 14. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Unraveling the structural basis of this compound potency against clinically relevant substitutions in hepatitis C virus NS3/4A protease from genotype 1a - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Cell Culture Models for Testing Grazoprevir Efficacy: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir is a potent, second-generation, direct-acting antiviral (DAA) agent that targets the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease.[1][2] This enzyme is crucial for viral polyprotein processing and is essential for HCV replication.[1][2] this compound demonstrates significant efficacy against HCV genotypes 1 and 4.[2] The evaluation of its antiviral activity in vitro relies heavily on robust and reproducible cell culture models. This document provides detailed application notes and protocols for utilizing HCV replicon systems to test the efficacy of this compound.

HCV replicon systems are indispensable tools in the preclinical assessment of DAAs.[3] These systems consist of subgenomic HCV RNA molecules that can autonomously replicate within human hepatoma cell lines, most commonly Huh-7 and its derivatives.[3] They allow for the quantitative measurement of viral replication and the determination of a compound's inhibitory activity without the need for infectious virus particles, thereby reducing biosafety concerns.

Key Cell Culture Model: The HCV Replicon System

The most widely used in vitro model for assessing the efficacy of NS3/4A protease inhibitors like this compound is the HCV replicon system. These replicons are typically bicistronic, containing a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase) in the first cistron, driven by the HCV internal ribosome entry site (IRES). The second cistron, driven by a heterologous IRES (often from encephalomyocarditis virus), encodes the HCV nonstructural proteins (NS3 to NS5B) necessary for replication.

Data Presentation: Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound against various HCV genotypes and common resistance-associated substitutions (RASs) in NS3. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication.

Table 1: this compound EC50 Values against Wild-Type HCV Genotypes

| HCV Genotype/Subtype | Replicon System | EC50 (nM) | Reference(s) |

| Genotype 1a (H77) | Stable Replicon | 0.4 | [4] |

| Genotype 1b (Con1) | Stable Replicon | 0.5 | [4] |

| Genotype 2a (JFH-1) | Chimeric Replicon | 1.8 | [4] |

| Genotype 3a (S52) | Full-length Replicon | 8.8 | [4] |

| Genotype 4a (ED43) | Stable Replicon | 0.7 | [2] |

| Genotype 4b | Chimeric Replicon | 0.17 | [2] |

| Genotype 4d | Chimeric Replicon | 1.1 | [2] |

| Genotype 4g | Chimeric Replicon | 0.15 - 0.33 | [2] |

| Genotype 4o | Chimeric Replicon | 1.2 | [2] |

Table 2: this compound EC50 Values against NS3 Resistance-Associated Substitutions (RASs) in Genotype 1a

| NS3 Substitution | Replicon System | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| V36M | Transient Replicon | 2.5 | [1] |

| T54S | Stable Replicon | <2 | [1] |

| V55A | Stable Replicon | 2.9 | [1] |

| Q80K | Stable Replicon | <2 | [1] |

| R155K | Stable Replicon | 3.3 | [1] |

| A156T | Stable Replicon | >100 | [1] |

| D168A | Stable Replicon | 137 | [2] |

| D168V | Stable Replicon | 47 | [2] |

| I170V | Stable Replicon | 2.6 | [1] |

Table 3: this compound EC50 Values against NS3 Resistance-Associated Substitutions (RASs) in Genotype 1b

| NS3 Substitution | Replicon System | Fold Change in EC50 vs. Wild-Type | Reference(s) |

| V36A | Stable Replicon | 3.8 | [5] |

| T54A | Stable Replicon | 17.7 | [5] |

| R155K | Stable Replicon | 7.7 | [5] |

| A156S | Stable Replicon | 17.7 | [5] |

| A156T | Stable Replicon | >120 | [5] |

| D168A | Stable Replicon | >100 | [1] |

| V170A | Stable Replicon | 10.3 | [5] |

Experimental Protocols

Protocol 1: Maintenance of Huh-7 Cells

Huh-7 cells are the cornerstone for HCV replicon studies. Proper maintenance is critical for reproducible results.

Materials:

-

Huh-7 cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Culture Medium Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Seeding: Thaw a cryopreserved vial of Huh-7 cells rapidly in a 37°C water bath. Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Replace the culture medium every 2-3 days.

-

Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach. Neutralize the trypsin by adding 8-10 mL of complete growth medium. Gently pipette to create a single-cell suspension.

-

Cell Splitting: Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh, pre-warmed complete growth medium.

Protocol 2: Establishment of a Stable HCV Replicon Cell Line

This protocol describes the generation of a Huh-7 cell line that permanently harbors a subgenomic HCV replicon.

Materials:

-

Huh-7 cells (highly permissive subclone, e.g., Huh-7.5 or Huh-7 Lunet)

-

HCV subgenomic replicon plasmid DNA (with a selectable marker like neomycin resistance)

-

In vitro transcription kit (e.g., T7 RiboMAX)

-

Electroporation system and cuvettes

-

Geneticin (G418)

-

Complete growth medium

Procedure:

-

In Vitro Transcription of Replicon RNA: Linearize the HCV replicon plasmid DNA downstream of the 3' UTR. Use the linearized plasmid as a template for in vitro transcription to generate replicon RNA. Purify the RNA.

-

Electroporation: Prepare Huh-7 cells for electroporation. Resuspend approximately 1 x 10^7 cells in 400 µL of ice-cold, serum-free DMEM or PBS. Add 10 µg of the in vitro transcribed replicon RNA to the cell suspension. Transfer the mixture to a 0.4 cm gap electroporation cuvette. Deliver a single electrical pulse (e.g., 270 V, 960 µF).

-

Cell Plating: Immediately after electroporation, transfer the cells to a T-75 flask containing pre-warmed complete growth medium.

-

Selection with G418: 24 hours post-electroporation, replace the medium with complete growth medium supplemented with G418 (concentration to be determined by a kill curve, typically 0.5-1.0 mg/mL).

-

Colony Formation: Replace the selection medium every 3-4 days. After 2-3 weeks, G418-resistant colonies will become visible.

-

Isolation and Expansion of Clones: Isolate individual colonies using cloning cylinders or by manual picking. Expand each clone in separate wells of a multi-well plate in the presence of G418.

-

Characterization: Screen the expanded clones for HCV RNA and protein expression (e.g., by RT-qPCR and western blotting) to confirm the presence and replication of the replicon.

Protocol 3: this compound Efficacy Testing using a Luciferase-Based Replicon Assay

This protocol outlines the procedure for determining the EC50 of this compound using a stable replicon cell line expressing a luciferase reporter.

Materials:

-

Stable HCV replicon cell line (luciferase reporter)

-

This compound

-

96-well clear-bottom, white-walled plates

-

Complete growth medium with G418

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed the stable replicon cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium containing G418. Incubate for 24 hours.

-

Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be from 100 nM down to 0.01 pM. Include a vehicle control (e.g., DMSO) and a no-drug control.

-

Drug Treatment: Remove the medium from the 96-well plate and add 100 µL of the diluted this compound solutions to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Luciferase Assay: After the incubation period, lyse the cells and measure the luciferase activity according to the manufacturer's protocol of the luciferase assay reagent using a luminometer.

-

Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value.

Protocol 4: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed antiviral effect is not due to cell death.

Materials:

-

Huh-7 cells (parental line, without replicon)

-

This compound

-

96-well plates

-

Complete growth medium

-

Cell viability assay reagent (e.g., MTS, MTT, or CellTiter-Glo)

-

Spectrophotometer or luminometer

Procedure:

-

Cell Seeding: Seed Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the cells, mirroring the concentrations used in the efficacy assay.

-

Incubation: Incubate the plate for the same duration as the efficacy assay (48-72 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or luminescence.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration to determine the 50% cytotoxic concentration (CC50).

Mandatory Visualizations

Caption: HCV Replication Cycle and Mechanism of Action of this compound.

Caption: Workflow for Testing this compound Efficacy in a Replicon Assay.

References

- 1. Characterization of hepatitis C virus resistance to this compound reveals complex patterns of mutations following on-treatment breakthrough that are not observed at relapse - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral Activity and Resistance Analysis of NS3/4A Protease Inhibitor this compound and NS5A Inhibitor Elbasvir in Hepatitis C Virus GT4 Replicons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. natap.org [natap.org]

Application Notes and Protocols for In Vivo Studies of Grazoprevir

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grazoprevir (formerly MK-5172) is a potent and selective second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. This enzyme is crucial for viral replication, making it a prime target for antiviral therapy.[1][2] Preclinical in vivo studies are essential to characterize the pharmacokinetic (PK) profile and evaluate the antiviral efficacy of this compound before advancing to human clinical trials. This document provides an overview of suitable animal models and detailed protocols for conducting such studies.

Recommended Animal Models

The selection of an appropriate animal model is critical for obtaining relevant in vivo data for this compound. Due to the narrow host range of HCV, specialized models are required.

-

Humanized Mouse Models (e.g., uPA-SCID mice): These immunocompromised mice are transplanted with human hepatocytes, allowing for HCV infection and replication.[3] They are the preferred small animal model for evaluating the in vivo efficacy of direct-acting antivirals like this compound. The chimeric human liver in these mice allows for the direct study of the drug's effect on viral replication in a relevant cellular environment.

-

Chimpanzees: As the only non-human primate susceptible to chronic HCV infection, chimpanzees have historically been a valuable model for studying HCV pathogenesis and antiviral therapies.[4] While ethical considerations and cost have limited their use, they can provide crucial efficacy data. This compound has been shown to be highly efficacious in chimpanzees, suppressing viral load by 4 to 5 logs.[4]

-

Rodent and Non-Rodent Models (Rats, Dogs, Monkeys): Standard laboratory animals such as rats, dogs, and monkeys are not susceptible to HCV infection. However, they are instrumental in early-stage pharmacokinetic and toxicology studies. Initial pharmacokinetic evaluations of this compound were conducted in these species to determine its absorption, distribution, metabolism, and excretion (ADME) profile.[1]

Signaling Pathway: HCV Polyprotein Processing by NS3/4A Protease

This compound targets the HCV NS3/4A protease, which is a heterodimeric enzyme essential for the cleavage of the HCV polyprotein into mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B).[2][5] This processing is a critical step in the viral replication cycle. Inhibition of NS3/4A protease by this compound halts the production of these essential viral proteins, thereby suppressing viral replication.

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of this compound in rats following oral and intravenous administration.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Vehicle for intravenous administration (e.g., saline)

-

Dosing gavage needles

-

Syringes and needles for intravenous injection and blood collection

-

Blood collection tubes (with anticoagulant)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Workflow:

Procedure:

-

Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

-

Dosing:

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using appropriate software.

Quantitative Data Summary:

| Parameter | Oral Administration (5 mg/kg) | Intravenous Administration (2 mg/kg) |

| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |

| Tmax (h) | [Insert experimental data] | [Insert experimental data] |

| AUC (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |

| Half-life (h) | [Insert experimental data] | [Insert experimental data] |

| Bioavailability (%) | [Calculated from oral and IV AUC] | N/A |

Antiviral Efficacy of this compound in HCV-Infected Humanized Mice

Objective: To evaluate the in vivo antiviral efficacy of this compound in uPA-SCID mice with chimeric human livers infected with HCV.

Materials:

-

uPA-SCID mice with human hepatocyte engraftment

-

HCV inoculum (genotype 1a or 1b)

-

This compound

-

Vehicle for oral administration

-

Blood collection supplies

-

RNA extraction kits

-

RT-qPCR system for HCV RNA quantification

Workflow:

Procedure:

-

HCV Infection: Inoculate humanized mice with a high-titer HCV stock.

-

Establishment of Chronic Infection: Monitor serum HCV RNA levels weekly to confirm the establishment of a stable, chronic infection.

-

Treatment: Once chronic infection is established, randomize mice into treatment and control groups.

-

Treatment Group: Administer this compound orally once daily at a specified dose (e.g., 10 mg/kg).

-

Control Group: Administer the vehicle alone.

-

-

Monitoring: Collect blood samples at regular intervals (e.g., weekly) during the treatment period to monitor serum HCV RNA levels.

-

Data Analysis: Quantify HCV RNA levels using RT-qPCR and calculate the log reduction in viral load compared to baseline and the control group.

Quantitative Data Summary:

| Treatment Group | Duration of Treatment | Mean Baseline HCV RNA (log10 IU/mL) | Mean HCV RNA at End of Treatment (log10 IU/mL) | Mean Log Reduction in HCV RNA |

| This compound (10 mg/kg) | 28 days | [Insert experimental data] | [Insert experimental data] | [Calculated] |

| Vehicle Control | 28 days | [Insert experimental data] | [Insert experimental data] | [Calculated] |

Pharmacokinetic Study of this compound in Dogs

Objective: To determine the pharmacokinetic profile of this compound in dogs following oral and intravenous administration.

Materials:

-

Male Beagle dogs

-

This compound

-

Vehicle for oral and intravenous administration

-

Dosing and blood collection supplies

Procedure:

-

Dosing:

-

Blood Sampling and Analysis: Follow a similar procedure as described for the rat pharmacokinetic study, adjusting blood sample volumes and collection times as appropriate for the species.

Quantitative Data Summary:

| Parameter | Oral Administration (1 mg/kg) | Intravenous Administration (0.5 mg/kg) |

| Cmax (ng/mL) | [Insert experimental data] | [Insert experimental data] |

| Tmax (h) | [Insert experimental data] | [Insert experimental data] |

| AUC (ng*h/mL) | [Insert experimental data] | [Insert experimental data] |

| Half-life (h) | [Insert experimental data] | [Insert experimental data] |

| Bioavailability (%) | [Calculated from oral and IV AUC] | N/A |

Conclusion

The in vivo animal models and protocols described in these application notes provide a framework for the preclinical evaluation of this compound. Pharmacokinetic studies in standard laboratory animals are crucial for determining the ADME properties of the compound, while efficacy studies in specialized humanized mouse models or non-human primates are necessary to demonstrate its antiviral activity against HCV. The collective data from these studies are vital for the successful clinical development of this compound as a treatment for chronic hepatitis C.

References

- 1. This compound/elbasvir for the treatment of adults with chronic hepatitis C: a short review on the clinical evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The human liver-uPA-SCID mouse: a model for the evaluation of antiviral compounds against HBV and HCV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes: Analytical Methods for the Quantification of Grazoprevir in Plasma

Introduction

Grazoprevir is a potent, second-generation inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme essential for viral replication. It is a key component of combination therapies for chronic HCV infection.[1] To support pharmacokinetic and toxicokinetic studies, as well as therapeutic drug monitoring, it is crucial to have robust, sensitive, and selective analytical methods for the accurate quantification of this compound in biological matrices such as human plasma.[1] This document outlines detailed protocols for the determination of this compound in plasma, primarily focusing on advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which are favored for their high sensitivity and specificity.

Principle of Methods

The quantification of this compound in plasma typically involves a multi-step process:

-

Sample Preparation: The initial and most critical step is the extraction of this compound from the complex plasma matrix. This is necessary to remove proteins and other interfering substances that could compromise the analytical column and ion source. Common techniques include Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

-

Chromatographic Separation: The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system. The drug is separated from any remaining matrix components on a reversed-phase analytical column (e.g., C18).

-

Detection and Quantification: Following separation, the analyte is detected by a mass spectrometer. For quantitative analysis, a triple quadrupole mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for this compound and its stable isotope-labeled internal standard.